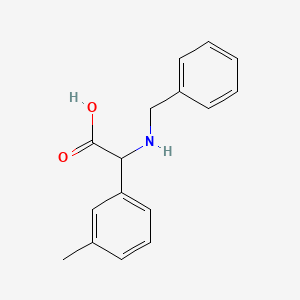

2-Benzylamino-2-M-tolylacetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

271583-30-3 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-(benzylamino)-2-(3-methylphenyl)acetic acid |

InChI |

InChI=1S/C16H17NO2/c1-12-6-5-9-14(10-12)15(16(18)19)17-11-13-7-3-2-4-8-13/h2-10,15,17H,11H2,1H3,(H,18,19) |

InChI Key |

JXAYSCVCTAFHKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylamino 2 M Tolylacetic Acid and Its Analogues

Direct Amination Approaches for α-Substituted Acetic Acids

Direct amination methods provide a straightforward pathway to α-amino acids by introducing an amino group to a suitable carboxylic acid precursor. These strategies are fundamental in organic synthesis and can be adapted for the preparation of 2-Benzylamino-2-M-tolylacetic acid.

Nucleophilic Substitution Reactions in α-Haloacetic Acid Precursors

A traditional and direct method for the synthesis of α-amino acids involves the amination of α-haloacetic acids. libretexts.org This approach relies on the nucleophilic substitution of a halogen atom at the α-position of a carboxylic acid with an amine. In the context of synthesizing this compound, this would typically involve the reaction of an α-bromo or α-chloro-2-(m-tolyl)acetic acid with benzylamine (B48309).

The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic α-carbon, displacing the halide ion. To drive the reaction to completion and minimize the formation of byproducts from multiple alkylations, an excess of the amine is often employed. youtube.com The reduced nucleophilicity of the nitrogen atom in the resulting α-amino acid product helps to prevent further reactions. libretexts.org

The necessary α-haloacetic acid precursors can be synthesized from the corresponding carboxylic acid through reactions like the Hell-Volhard-Zelinskii reaction, which utilizes bromine and a catalytic amount of phosphorus trihalide (PBr₃). libretexts.org

Table 1: Nucleophilic Substitution for α-Amino Acid Synthesis

| Reactant 1 | Reactant 2 | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| α-Haloacetic Acid | Ammonia/Amine | Excess amine | α-Amino Acid | libretexts.orgyoutube.com |

It is important to note that this method typically yields a racemic mixture of the amino acid, which would necessitate a subsequent resolution step if a specific enantiomer is required.

Reductive Amination Strategies with α-Keto Acid Precursors

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including α-amino acids. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, the precursor would be 2-oxo-2-(m-tolyl)acetic acid (an α-keto acid).

The reaction sequence begins with the condensation of the α-keto acid with benzylamine to form a Schiff base (imine). This intermediate is then reduced in situ using a suitable reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. wikipedia.org The choice of reducing agent is crucial; it must be mild enough to not reduce the initial keto acid but sufficiently reactive to reduce the imine as it is formed.

In biochemistry, reductive amination is a key process for the biosynthesis of amino acids like glutamate (B1630785) from α-ketoglutarate, catalyzed by dehydrogenase enzymes. wikipedia.orgnih.gov This highlights the fundamental nature of this reaction. Recent research has also explored electrocatalytic reductive amination using catalysts like cuprous oxide (Cu₂O) nanowires, demonstrating high selectivity for the synthesis of various amino acids from their corresponding α-keto acids. rsc.org

Table 2: Reductive Amination of α-Keto Acids

| Carbonyl Precursor | Amine Source | Reducing Agent | Product Type | Reference |

|---|---|---|---|---|

| α-Keto Acid | Ammonia/Amine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | α-Amino Acid | wikipedia.org |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. These reactions are highly convergent and atom-economical, making them attractive for the efficient synthesis of compound libraries.

Strecker-type Reactions and Their Variants

The Strecker synthesis is a classic MCR that produces α-amino acids from an aldehyde, ammonia, and cyanide. masterorganicchemistry.comwikipedia.org The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid. wikipedia.org For the synthesis of this compound, a variation of the Strecker reaction would be employed, using m-tolualdehyde, benzylamine, and a cyanide source (e.g., potassium cyanide).

The mechanism involves the initial reaction of m-tolualdehyde with benzylamine to form an imine. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form an α-(benzylamino)-α-(m-tolyl)acetonitrile. masterorganicchemistry.comorganic-chemistry.org The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions, to yield the target amino acid. masterorganicchemistry.com The Strecker synthesis is a robust method applicable to a wide range of aldehydes and amines, including ketones, which lead to the formation of α,α-disubstituted amino acids. wikipedia.org

Ugi Reaction Applications for α-Amino Acid Synthesis

The Ugi four-component condensation (U-4CC) is another prominent MCR used for the synthesis of α-aminoacyl amide derivatives. organic-chemistry.org This reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a dipeptide-like structure. organic-chemistry.org While the direct product is an α-aminoacyl amide, subsequent hydrolysis can yield the corresponding α-amino acid.

In the context of synthesizing a molecule like this compound, one could envision a strategy where m-tolualdehyde, benzylamine, a suitable carboxylic acid, and an isocyanide are used. The resulting Ugi product could then be chemically modified to afford the target structure. The Ugi reaction is particularly valuable for generating libraries of diverse peptidomimetics for screening in drug discovery. mdpi.comnih.gov Variations of the Ugi reaction, such as the Ugi five-center four-component reaction (U-5C-4CR) using α-amino acids as one of the components, further expand its synthetic utility. mdpi.com

Table 3: Multicomponent Reactions for α-Amino Acid Synthesis

| Reaction | Key Components | Intermediate/Product | Reference |

|---|---|---|---|

| Strecker Synthesis | Aldehyde, Amine, Cyanide | α-Aminonitrile | masterorganicchemistry.comwikipedia.org |

Asymmetric Synthetic Routes to Enantiopure this compound

The synthesis of enantiomerically pure α-amino acids is of significant interest, particularly for pharmaceutical applications. As the previously described methods often result in racemic mixtures, asymmetric synthesis strategies are crucial for obtaining single enantiomers.

Asymmetric variations of the Strecker reaction have been developed using chiral auxiliaries or asymmetric catalysts. wikipedia.org For example, a chiral amine can be used as the amine component, which, after the reaction and subsequent removal of the chiral auxiliary, yields an enantiomerically enriched amino acid. Alternatively, chiral catalysts can be employed to control the stereochemical outcome of the cyanide addition to the imine.

Similarly, asymmetric reductive amination can be achieved using chiral catalysts. wikipedia.org These catalysts, often based on transition metals complexed with chiral ligands, can stereoselectively reduce the imine intermediate, leading to the formation of one enantiomer of the amino acid in excess. Research has shown the effectiveness of catalysts based on metals like nickel for the enantioconvergent coupling of racemic alkyl electrophiles to produce unnatural α-amino acids. organic-chemistry.org

For the synthesis of enantiopure this compound, an asymmetric Strecker reaction starting from m-tolualdehyde and benzylamine in the presence of a chiral catalyst or the asymmetric reductive amination of 2-oxo-2-(m-tolyl)acetic acid with benzylamine and a chiral reducing system would be viable approaches. The development of such asymmetric routes is a key focus in modern organic synthesis. prismbiolab.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a robust and well-established strategy for controlling stereochemistry. wikipedia.org This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. sigmaaldrich.com The auxiliary then directs a subsequent stereoselective reaction, after which it is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

For the synthesis of α-amino acids like this compound, common auxiliaries include Evans' oxazolidinones, camphor (B46023) derivatives like camphorsultam, and pseudoephedrine. sigmaaldrich.comresearchgate.net A general approach would involve acylating a chiral auxiliary, such as a 4-substituted oxazolidinone, to form an N-acyloxazolidinone. This intermediate can then undergo diastereoselective enolization followed by electrophilic amination or alkylation. Alternatively, an N-glyoxylate derivative of the auxiliary could be reacted with m-toluidine (B57737) and a reducing agent, followed by N-benzylation. The high degree of facial selectivity is achieved because the chiral auxiliary effectively blocks one face of the enolate intermediate, forcing the incoming electrophile to attack from the less hindered face. wikipedia.org

A notable early example of effective diastereoselective alkylation was developed using concave camphor-derived chiral auxiliaries. researchgate.net In these procedures, selective deprotonation leads to the corresponding E- or Z-ester enolate, which upon reaction with an alkyl halide and subsequent reduction, results in enantiopure alcohols, which are valuable chiral building blocks. researchgate.net

Table 1: Representative Performance of Chiral Auxiliaries in Asymmetric Alkylation This table presents typical results for the synthesis of α-amino acids using chiral auxiliaries, illustrating the potential effectiveness for synthesizing analogues of this compound.

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | Benzyl (B1604629) bromide | >98% | researchgate.net |

| (1S,2R)-Pseudoephedrine | Methyl iodide | 95% | wikipedia.org |

| (1S)-(-)-2,10-Camphorsultam | Allyl iodide | >96% | researchgate.net |

| (R)-BINOL | Various electrophiles | 69-86% | wikipedia.org |

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Synthesis)

Asymmetric catalysis offers a more efficient and atom-economical alternative to stoichiometric auxiliaries by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. beilstein-journals.orgresearchgate.net This field is broadly divided into metal-catalyzed and organocatalytic methods. beilstein-journals.org

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org For α-amino acid synthesis, catalysts derived from natural amino acids, like proline, and Cinchona alkaloids are particularly prominent. cam.ac.ukmdpi.com These catalysts operate through various activation modes, such as the formation of transient iminium or enamine intermediates. mdpi.com

A potential route to this compound could be a three-component Strecker reaction using m-tolualdehyde, benzylamine, and a cyanide source, catalyzed by a chiral thiourea (B124793) or phosphoric acid catalyst. Another approach is the asymmetric α-amination of a carbonyl compound. For instance, an enamine could be formed from an appropriate aldehyde or ketone and a proline-derived catalyst, which then reacts with an electrophilic nitrogen source in a highly enantioselective manner. sigmaaldrich.com

Table 2: Performance of Organocatalysts in Analogous Asymmetric Reactions This table shows the effectiveness of various organocatalysts in reactions that could be adapted for the synthesis of this compound.

| Catalyst Type | Reaction Type | Catalyst Example | Enantiomeric Excess (e.e.) | Reference |

| Proline Derivative | Mannich Reaction | (S)-5-Pyrrolidin-2-yltetrazole | 95-99% | cam.ac.uk |

| Chiral Phosphoric Acid | Strecker Reaction | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | up to 99% | sigmaaldrich.com |

| Cinchona Alkaloid | Michael Addition | Cinchona-derived primary amine | up to 99% | beilstein-journals.org |

| TADDOL | Hetero-Diels-Alder | (α,α,α',α')-Tetraaryl-1,3-dioxolane-4,5-dimethanol | >98% | sigmaaldrich.com |

Metal-Catalyzed Asymmetric Synthesis

This approach uses chiral complexes of transition metals such as rhodium, ruthenium, palladium, and copper to catalyze stereoselective transformations. researchgate.netthieme-connect.de Key methods for α-amino acid synthesis include the asymmetric hydrogenation of prochiral enamides or dehydroamino acid precursors.

For the target molecule, a precursor like (Z)-2-(benzylamino)-2-(m-tolyl)acrylic acid could be synthesized and then subjected to asymmetric hydrogenation using a chiral Rh- or Ru-phosphine catalyst (e.g., Rh-DuPhos or Ru-BINAP). This reaction can provide access to the desired enantiomer with very high enantioselectivity. Another powerful strategy is the palladium-catalyzed asymmetric allylic amination, which could install the benzylamino group stereoselectively. mdpi.com

Enzymatic Resolution and Biocatalytic Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations. mdpi.com For producing enantiopure compounds, enzymatic kinetic resolution is a widely used technique. rsc.org This process involves treating a racemic mixture with an enzyme that selectively reacts with only one of the enantiomers.

In the context of this compound, a racemic mixture of its ester derivative (e.g., methyl or ethyl ester) could be subjected to hydrolysis by a lipase (B570770), such as Candida antarctica lipase B (CALB) or a lipase from Burkholderia cepacia. mdpi.comresearchgate.net The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the acid and the unreacted ester can then be separated. A significant enhancement to this method is dynamic kinetic resolution (DKR), where the non-reacting enantiomer is racemized in situ, allowing for a theoretical conversion of 100% to a single enantiomeric product. nih.gov

Table 3: Examples of Enzymatic Kinetic Resolution of Amino Acid Derivatives This table illustrates the high enantioselectivity achievable with enzymatic methods, which are applicable to the resolution of racemic this compound esters.

| Enzyme | Substrate Type | Acyl Donor/Solvent | Enantiomeric Ratio (E) | Reference |

| Candida antarctica Lipase B (CALB) | Racemic alcohols | Isopropenyl acetate | >100 | nih.gov |

| Amano Lipase PS (Burkholderia cepacia) | Racemic aryl carboxylic acid ester | Phosphate Buffer | >200 | mdpi.com |

| Candida rugosa Lipase (CRL) | Racemic flurbiprofen | Methanol | High (e.e. >89%) | researchgate.net |

Solid-Phase Synthesis Techniques for Libraries of this compound Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of libraries of related compounds, which is invaluable for drug discovery and material science. nih.gov In SPS, a starting material is attached to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing the resin, simplifying purification.

A library of this compound derivatives could be constructed using SPS. For example, a resin-bound 2-amino-2-(m-tolyl)acetic acid could serve as a scaffold. This scaffold could then be reacted with a diverse set of aldehydes or ketones under reductive amination conditions to install various substituents in place of the benzyl group. Alternatively, starting with a resin-bound amino acid, the m-tolyl group could be introduced via Suzuki or other cross-coupling reactions if an appropriate halo-functionalized amino acid is used. This approach greatly simplifies the synthesis and purification of a large number of analogues. nih.gov

Table 4: Hypothetical Library of this compound Derivatives via SPS This table illustrates the potential for diversification using a solid-phase approach starting from a common scaffold.

| Scaffold (Resin-Bound) | Reagent for Diversification (R-CHO) | Final Product Structure (Cleaved from Resin) |

| H₂N-CH(m-tolyl)-COOH | Benzaldehyde | Benzylamino-CH(m-tolyl)-COOH |

| H₂N-CH(m-tolyl)-COOH | 4-Chlorobenzaldehyde | (4-Chlorobenzyl)amino-CH(m-tolyl)-COOH |

| H₂N-CH(m-tolyl)-COOH | 2-Naphthaldehyde | (Naphthalen-2-ylmethyl)amino-CH(m-tolyl)-COOH |

| H₂N-CH(m-tolyl)-COOH | Furan-2-carbaldehyde | (Furan-2-ylmethyl)amino-CH(m-tolyl)-COOH |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgfirp-ula.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes.

Key principles relevant to this synthesis include:

Catalysis: Asymmetric catalysis (both organo- and metal-based) and biocatalysis are inherently greener than stoichiometric chiral auxiliary methods. acs.org Catalytic processes reduce waste by using small amounts of catalyst to generate large amounts of product.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Addition reactions, such as asymmetric hydrogenations, have excellent atom economy, whereas multi-step syntheses involving protecting groups and auxiliaries are often less efficient.

Safer Solvents and Auxiliaries: The use of hazardous solvents like chlorinated hydrocarbons should be avoided. skpharmteco.com Biocatalytic resolutions often use water as a solvent, and many modern organocatalytic reactions can be performed in greener solvents like ethanol (B145695) or even under solvent-free conditions. skpharmteco.commun.ca

Design for Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are preferred as they reduce energy consumption. acs.org Enzymatic resolutions and many organocatalytic reactions often proceed under mild conditions, in contrast to some metal-catalyzed processes that may require elevated temperatures. nih.govacs.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org Direct, one-pot catalytic reactions like the three-component Strecker reaction are advantageous in this regard.

By evaluating potential synthetic routes against these principles, chemists can select or develop pathways that are not only efficient and selective but also environmentally responsible.

Amidation Reactions and Peptide Coupling Strategies

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in organic and medicinal chemistry. For this compound, this transformation can be achieved through several strategies, broadly categorized into methods mediated by coupling reagents and direct catalytic processes.

In peptide synthesis and related organic chemistry, activating the carboxylic acid is a common strategy to facilitate amide bond formation under mild conditions. This is typically achieved using stoichiometric amounts of a coupling reagent. These reagents react with the carboxyl group of this compound to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.

Commonly employed coupling reagents fall into several classes, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, BOP), and aminium/uronium salts (e.g., HBTU, HATU, HCTU). sigmaaldrich.com The reaction is typically performed in the presence of a tertiary base (like DIEA or NMM) to neutralize the acid formed and an additive such as HOBt or HOAt to improve efficiency and suppress side reactions, particularly racemization. sigmaaldrich.com

The general sequence involves the formation of an active ester, such as an OBt or OAt ester, which is more reactive than the parent carboxylic acid. sigmaaldrich.com For instance, using HATU, the carboxylic acid is converted to a highly reactive OAt ester, which rapidly reacts with the incoming amine to yield the desired amide. sigmaaldrich.com

| Reagent Class | Abbreviation | Full Name | Key Features |

|---|---|---|---|

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Excellent for hindered couplings; does not cause guanidinylation. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, effective for routine synthesis. sigmaaldrich.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, superior for difficult couplings due to the HOAt leaving group. sigmaaldrich.com | |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU. sigmaaldrich.com |

Direct amidation, the formation of an amide from a carboxylic acid and an amine with the removal of water, is a highly atom-economical and environmentally benign approach. nih.gov The primary challenge is overcoming the formation of a thermodynamically stable ammonium carboxylate salt, which is unreactive. mdpi.com This is often achieved by using high temperatures to drive off water or by employing a catalyst. mdpi.com

Research on analogous compounds, such as phenylacetic acid and benzylamine derivatives, has demonstrated the efficacy of certain metal catalysts. For example, Nickel(II) chloride (NiCl₂) has been shown to be an efficient catalyst for the direct amidation of various phenylacetic acids with benzylamines. nih.gov The reaction typically proceeds in a non-polar solvent like toluene (B28343) at elevated temperatures (e.g., 110°C) and does not require a drying agent, simplifying the process. nih.gov The catalytic activity of different nickel catalysts was found to follow the order: NiCl₂ > DPPE·NiCl₂ > (CH₃COO)₂Ni > Ni(acac)₂ > DPPP·NiCl₂ > NiCl₂(PPh₃)₂ > NiCl₂·6H₂O. nih.govfigshare.com

Studies on substituted phenylacetic acids indicate that both steric and electronic effects influence the reaction yield. nih.gov It is expected that this compound would undergo similar NiCl₂-catalyzed amidation with various primary and secondary amines to produce the corresponding amides in moderate to excellent yields. Other catalytic systems based on Group (IV) metals like titanium and zirconium have also been developed for direct amidation under mild conditions.

| Phenylacetic Acid Derivative | Amine | Yield (%) |

|---|---|---|

| Phenylacetic acid | Benzylamine | 99.2 nih.gov |

| 4-Methylphenylacetic acid | Benzylamine | 99.1 nih.gov |

| 4-Methoxyphenylacetic acid | Benzylamine | 98.5 nih.gov |

| 4-Chlorophenylacetic acid | Benzylamine | 95.3 nih.gov |

| Phenylacetic acid | 4-Methylbenzylamine | 97.6 nih.gov |

The mechanism of amide bond formation depends on the chosen methodology.

With Coupling Reagents: The process begins with the activation of the carboxyl group of this compound. For phosphonium and aminium reagents like PyBOP or HATU, the reagent reacts with the carboxylate to form a highly reactive acyl-phosphonium or acyl-aminium species, respectively. This intermediate then rapidly reacts with an additive like HOBt or HOAt to generate an active ester. sigmaaldrich.com This active ester is the key acylating agent that undergoes nucleophilic attack by the amine through a tetrahedral intermediate, which then collapses to form the stable amide bond and release the leaving group (e.g., HOBt). nih.gov

Direct Catalytic Amidation: In direct catalytic amidation, the mechanism is less universally defined and depends on the catalyst. For metal-catalyzed reactions, it is proposed that the metal center coordinates to the carboxylic acid, activating it towards nucleophilic attack. The reaction may proceed through a metal carboxylate intermediate. The amine then displaces the hydroxyl group, and the subsequent elimination of water, often driven by heat, yields the amide and regenerates the catalyst. mdpi.com The challenge is to facilitate this process at temperatures low enough to prevent thermal degradation while overcoming the initial acid-base reaction. mdpi.com DFT studies on related systems suggest that an alternative pathway can involve the formation of an imidic acid from the carboxylic acid, which then adds to the amine. chemrxiv.org

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for various derivatizations beyond amidation, allowing for the synthesis of a range of related compounds with potentially new properties.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction, often with a Dean-Stark apparatus. masterorganicchemistry.com Thus, reacting this compound with an alcohol like methanol or ethanol under acidic catalysis would yield the corresponding methyl or ethyl ester.

Lactamization: Lactamization is an intramolecular amidation reaction that forms a cyclic amide. For this compound itself, direct lactamization is not a feasible pathway as it lacks a suitable intramolecular amino group positioned to form a stable ring (typically 5- to 7-membered). However, the principles of lactamization are relevant in the broader context of derivatization. For example, ω-amino acids can be converted into lactams through catalysis by carboxylic acid reductases (CARs), which activate the carboxyl group for subsequent intramolecular nucleophilic attack by the distal amino group. sciengine.com If a derivative of this compound were synthesized to contain an amino group at an appropriate position on either the benzyl or tolyl substituent, intramolecular cyclization to form a large-ring lactam could be envisioned.

The carboxyl group can be reduced to yield either a primary alcohol or, through a multi-step process, an amine.

Reduction to Alcohols: The carboxylic acid of this compound can be reduced to the corresponding primary alcohol, (2-benzylamino-2-m-tolyl)ethanol. This transformation requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, readily reducing carboxylic acids, esters, and amides. harvard.edu Other reagents, such as borane complexes (e.g., BH₃·THF), are also capable of selectively reducing carboxylic acids to alcohols. harvard.eduorganic-chemistry.org

Reduction to Amines: The direct reduction of a carboxylic acid to an amine is not a standard transformation. The most common and practical route involves a two-step sequence. First, the carboxylic acid is converted into its corresponding amide via the methods described in section 3.1. The resulting amide is then reduced to the amine. Lithium aluminum hydride (LiAlH₄) is the classic reagent used for the reduction of amides to amines, which would convert an N-substituted amide of this compound into a diamine derivative. harvard.edu

| Substrate | Product | Reagent | Typical Conditions |

|---|---|---|---|

| Carboxylic Acid | Primary Alcohol | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup. harvard.edu |

| Carboxylic Acid | Primary Alcohol | BH₃·THF | Anhydrous THF. organic-chemistry.org |

| Amide | Amine | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup. harvard.edu |

An in-depth analysis of the chemical reactivity and mechanistic properties of this compound reveals a molecule with multiple reactive centers. Its structure, featuring a chiral α-carbon, a secondary amino group, a carboxylic acid, and two distinct aromatic rings, allows for a wide range of chemical transformations. This article explores the specific reactivity at the α-amino group, functionalization of its aromatic systems, and the stereochemical behavior of its chiral center.

Structural Elucidation and Advanced Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 2-Benzylamino-2-M-tolylacetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The complexity of the this compound structure, featuring two aromatic rings and a stereocenter, necessitates the use of advanced 2D NMR techniques.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would be crucial in identifying the spin systems of the benzyl (B1604629) and m-tolyl groups, as well as the coupling between the methine proton at the stereocenter and the adjacent N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the direct assignment of the carbon signals for each protonated carbon in the molecule, such as the CH groups in the aromatic rings and the alpha-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly valuable for identifying quaternary carbons, such as the carboxylic acid carbon and the ipso-carbons of the aromatic rings, by observing their correlations with nearby protons. For instance, the methine proton should show a correlation to the carboxylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons. For this compound, NOESY can help to establish the relative stereochemistry and preferred conformation of the molecule by identifying through-space interactions between the protons of the benzyl group and the m-tolyl group.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on the analysis of similar structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Carboxylic Acid (COOH) | ~10-12 (broad s) | ~175 | Methine H, Benzyl CH₂ |

| Methine (CH) | ~4.5 (s) | ~60 | Carboxylic C, Aromatic C's (both rings) |

| Benzyl CH₂ | ~3.8 (d) | ~50 | Methine C, Aromatic C's (benzyl ring) |

| m-Tolyl CH₃ | ~2.3 (s) | ~21 | Aromatic C's (tolyl ring) |

| Aromatic CH's | ~7.0-7.5 (m) | ~125-140 | Other aromatic C's, Methine C, Benzyl CH₂, Tolyl CH₃ |

| Amino (NH) | Variable (broad s) | N/A | Methine H |

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

Given the presence of a chiral center at the alpha-carbon, determining the enantiomeric purity of this compound is critical. Chiral NMR spectroscopy, often employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful method for this purpose. The principle lies in the formation of diastereomeric complexes or derivatives that exhibit distinct NMR signals for each enantiomer, allowing for their quantification and the determination of enantiomeric excess (ee).

Mass Spectrometry (MS) in Mechanistic and Derivatization Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of this compound (C₁₆H₁₇NO₂). This technique is crucial for confirming the identity of the synthesized compound.

MS/MS for Fragment Ion Analysis and Pathway Tracing

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific parent ion. The resulting fragment ions provide a "fingerprint" of the molecule, offering valuable insights into its structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of the carboxylic acid group: A neutral loss of COOH (45 Da) is a common fragmentation for carboxylic acids.

Cleavage of the benzyl group: Loss of a benzyl radical (C₇H₇•, 91 Da) or a benzyl cation.

Cleavage of the tolyl group: Fragmentation involving the m-tolyl moiety.

A table outlining the expected major fragment ions in the MS/MS spectrum is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 255.1259 | [M+H]⁺ - H₂O |

| 212.1126 | [M+H]⁺ - COOH |

| 166.0868 | [M+H]⁺ - C₇H₇ (benzyl group) |

| 91.0548 | [C₇H₇]⁺ (benzyl fragment) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR and MS provide crucial data on connectivity and formula, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute stereochemistry (R or S configuration) of the chiral center in this compound, provided a suitable single crystal can be grown. Furthermore, it reveals precise bond lengths, bond angles, and the solid-state conformation of the molecule.

A hypothetical table of crystallographic data for this compound is presented.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1280 |

| Z | 4 |

| Density (calc.) | 1.32 g/cm³ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational and rotational modes of molecular bonds, with each functional group exhibiting characteristic absorption or scattering frequencies. For this compound, these techniques are crucial for confirming the presence of its key structural components: the carboxylic acid, the secondary amine, and the aromatic rings.

In the solid state, the spectra are significantly influenced by intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid and amine groups. researchgate.net The formation of salts or zwitterionic structures can lead to strong perturbations in the vibrational modes associated with these groups. researchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The IR spectrum of this compound is expected to display a series of characteristic absorption bands. A broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The N-H stretching vibration of the secondary amine would likely appear as a moderate band around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and prominent feature, typically observed in the range of 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and tolyl methyl groups would appear just below this value.

Raman Spectroscopy:

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Aromatic ring vibrations, which often give strong signals in Raman spectra, would be particularly useful for characterizing the benzyl and tolyl groups.

The following table summarizes the expected key vibrational frequencies for this compound, based on data from analogous compounds. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | IR |

| Secondary Amine | N-H stretch | 3300-3500 | IR |

| Carbonyl | C=O stretch | 1700-1725 | IR, Raman |

| Aromatic Rings | C-H stretch | >3000 | IR, Raman |

| Aliphatic Groups | C-H stretch | <3000 | IR, Raman |

| Aromatic Rings | C=C stretch | 1400-1600 | IR, Raman |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Given that this compound possesses a chiral center at the alpha-carbon, circular dichroism (CD) spectroscopy is an essential technique for its stereochemical analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the enantiomeric purity and absolute configuration of chiral compounds. nih.gov

The chromophores within the this compound molecule, namely the phenyl and tolyl aromatic rings and the carboxyl group, will give rise to characteristic CD signals. The interaction of these chromophores in the chiral environment of the molecule results in a unique CD spectrum for each enantiomer, which will be mirror images of each other.

The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are highly sensitive to the spatial arrangement of the chromophores around the stereocenter. Theoretical calculations can be employed to predict the CD spectrum for a given absolute configuration, and by comparing the predicted spectrum with the experimental one, the absolute configuration of the enantiomer under investigation can be determined.

The following table illustrates the type of data obtained from a CD spectroscopic analysis for the enantiomers of a chiral carboxylic acid. The specific wavelengths and signs are hypothetical for this compound but are representative of the expected spectral features.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R)-2-Benzylamino-2-M-tolylacetic acid | ~220 | Positive |

| ~260 | Negative | |

| (S)-2-Benzylamino-2-M-tolylacetic acid | ~220 | Negative |

| ~260 | Positive |

The study of chiral molecules like this compound using CD spectroscopy can also involve the formation of diastereomeric derivatives or metal complexes to enhance the CD signals, a technique that has been successfully applied to other chiral acids. nih.govnih.gov

Exploration of Biological Interactions and Mechanistic Insights in Vitro Studies

Ligand-Target Binding Studies (In Vitro)

Information regarding the specific binding of 2-Benzylamino-2-M-tolylacetic acid to any biological target is not available in the public domain.

Receptor Binding Assays with Recombinant Proteins

No studies have been found that document the use of receptor binding assays with recombinant proteins to evaluate the affinity of this compound for any specific receptor.

Competitive Binding Studies with Radiolabeled Ligands

There is no available data from competitive binding studies involving this compound and radiolabeled ligands to determine its binding affinity (Ki) for any particular target.

Enzyme Kinetic Analysis of this compound and its Analogues

A search for enzyme kinetic analyses of this compound or its close analogues yielded no specific results.

Inhibition Kinetics (e.g., Competitive, Non-competitive, Uncompetitive Mechanisms)

No studies detailing the inhibition kinetics of this compound on any enzyme are present in the available literature. Therefore, its mechanism of enzyme inhibition, whether competitive, non-competitive, or uncompetitive, remains uncharacterized.

Substrate Specificity Investigations

There are no documented investigations into the substrate specificity of any enzyme in the presence of this compound.

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets (In Vitro)

No in vitro structure-activity relationship (SAR) studies for a defined biological target that include this compound could be identified. While SAR studies are a common approach in drug discovery to understand how chemical structure relates to biological activity, no such research has been published for this specific compound.

Design and Synthesis of Analogues with Targeted Structural Modifications

The rational design of analogues of a lead compound like this compound would typically involve systematic modifications of its core structure. Key areas for modification would include the benzylamino group, the tolyl moiety, and the acetic acid functional group. For instance, researchers might explore:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the benzyl ring to probe the impact on biological activity.

Modification of the Amine: Altering the secondary amine, for example, by N-methylation or replacement with other alkyl or aryl groups, to understand the role of the nitrogen and its substituent in target binding.

Positional Isomerism of the Tolyl Group: Investigating the effect of moving the methyl group on the tolyl ring from the meta to the ortho or para positions.

Scaffold Hopping: Replacing the tolyl-acetic acid core with other bioisosteric scaffolds to explore different chemical spaces while maintaining key pharmacophoric features.

The synthesis of such analogues would likely follow established methods in organic chemistry, potentially involving reductive amination of a suitable keto-acid precursor with benzylamine (B48309) or multi-component reactions.

Correlation of Structural Features with In Vitro Activity Profiles

Once a library of analogues is synthesized, they would be subjected to a battery of in vitro assays to determine their biological activity. The resulting data would be used to establish a Structure-Activity Relationship (SAR). This involves correlating specific structural changes with observed changes in activity. For example, if analogues with electron-withdrawing groups on the benzyl ring consistently show higher potency, this would suggest a specific electronic requirement for the target interaction.

A hypothetical SAR table might look like this:

| Compound ID | R1 (Benzyl Substitution) | R2 (Tolyl Position) | In Vitro Activity (e.g., IC₅₀ in µM) |

| Target | H | meta | Data Not Available |

| Analogue 1 | 4-Cl | meta | Data Not Available |

| Analogue 2 | 4-OCH₃ | meta | Data Not Available |

| Analogue 3 | H | para | Data Not Available |

| Analogue 4 | H | ortho | Data Not Available |

Molecular Docking and Ligand-Protein Interaction Modeling

In the absence of a known biological target for this compound, molecular docking studies would be speculative. However, if a target were identified, computational methods would be employed to predict how the compound and its analogues bind.

Prediction of Binding Modes and Affinities

Molecular docking software would be used to place the three-dimensional structure of the ligand into the binding site of the target protein. The program would then calculate the most likely binding poses and estimate the binding affinity (e.g., in kcal/mol). This allows for a virtual screening of analogues and prioritization of compounds for synthesis.

Identification of Key Interacting Residues and Pharmacophores

Analysis of the docked poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's binding pocket. This information is crucial for understanding the molecular basis of recognition and for designing new analogues with improved affinity and selectivity. A pharmacophore model, which defines the essential spatial arrangement of features necessary for biological activity, could then be developed.

Cellular Target Engagement Studies (In Vitro, Mechanistic)

To confirm that a compound interacts with its intended target within a cellular context, target engagement assays are performed.

Applications As Synthetic Intermediates and Building Blocks

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. organic-chemistry.org The structural framework of 2-Benzylamino-2-M-tolylacetic acid is well-suited for conversion into various heterocyclic systems, particularly those containing nitrogen. rsc.org

Pyrroles: The synthesis of pyrrole (B145914) rings can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While not a direct application, this compound can be envisioned as a precursor to a necessary amine component. For instance, derivatization of the acid moiety followed by strategic modifications could lead to a primary amine suitable for such cyclization reactions, ultimately incorporating the benzyl (B1604629) and tolyl groups into the final pyrrole structure. google.commdpi.comnih.gov The synthesis of pyrrole derivatives often utilizes amino acids as synthons for building the aromatic ring. mdpi.com

Thiazoles: Thiazole (B1198619) synthesis, such as the widely used Hantzsch synthesis, typically requires the reaction of an α-halocarbonyl compound with a thioamide. The this compound molecule could be synthetically transformed into a key intermediate for this process. For example, conversion of the carboxylic acid to a thioamide, followed by reaction with a suitable α-haloketone, would provide a pathway to thiazole derivatives bearing the characteristic N-benzyl and m-tolyl substituents. nih.govmdpi.comnih.gov The resulting thiazole-acetic acid derivatives could be explored for various biological activities. nih.gov

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common motif in pharmacologically active compounds and is often synthesized by the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylthiosemicarbazides. nih.govmdpi.com A plausible route using this compound would involve converting its carboxylic acid function into an acyl hydrazide. Subsequent reaction with a second carboxylic acid derivative and a dehydrating agent could yield a 2,5-disubstituted 1,3,4-oxadiazole, where one of the substituents is the 2-benzylamino-2-m-tolyl-methyl group. Alternatively, direct reaction of the acid with an amidoxime (B1450833) in the presence of a coupling agent offers another efficient pathway to 3,5-disubstituted 1,2,4-oxadiazoles. beilstein-journals.orgresearchgate.netrsc.org

The structure of this compound serves as a foundation for creating other significant nitrogen-containing heterocycles. rsc.orgresearchgate.net For instance, through intramolecular amidation or by reacting with another α-amino acid, it is possible to form diketopiperazines (piperazine-2,5-diones). These cyclic dipeptides are prevalent in nature and exhibit a range of biological activities. Furthermore, the core structure could theoretically be elaborated into more complex fused heterocyclic systems like benzazepines through intramolecular cyclization strategies, provided the aromatic rings are suitably activated. researchgate.net

Chiral Building Block in Complex Molecule Synthesis

When synthesized in an enantiomerically pure form, such as (S)-2-amino-2-p-tolylacetic acid, the compound becomes a valuable chiral building block. nih.gov This stereochemical integrity is crucial for the synthesis of stereospecific target molecules, particularly in the pharmaceutical industry. researchgate.net

The functional groups of this compound allow for predictable and stereocontrolled transformations. The carboxylic acid can be reduced to a primary alcohol using reagents like lithium aluminum hydride, yielding a chiral amino alcohol. Subsequently, the N-benzyl protecting group can be selectively removed via catalytic hydrogenolysis. This two-step process would afford a chiral 2-amino-2-m-tolylethanol, a valuable synthon for further elaboration into more complex chiral amines and other stereodefined structures. nih.govnih.gov

As a non-natural α-amino acid, this compound can be incorporated into peptide chains to create peptidomimetics. sigmaaldrich.com Using standard solid-phase or solution-phase peptide synthesis (SPPS), the carboxylic acid group can be activated and coupled to the N-terminus of a growing peptide chain. nih.gov The presence of the bulky benzyl and m-tolyl groups can enforce specific conformations, increase metabolic stability by hindering enzymatic degradation, and modulate the biological activity of the resulting peptide. nih.govnih.gov The incorporation of such unnatural amino acids is a key strategy in modern drug discovery to enhance the pharmacological properties of peptide-based therapeutics. sigmaaldrich.comacs.org

Role in Natural Product Synthesis

While the structural motifs present in this compound are found in various natural products, there is currently no specific information available in the scientific literature detailing the direct use of this compound as a building block in the total synthesis of natural products. Its utility in this area remains a topic for future exploration.

Development of Novel Linkers and Scaffolds (e.g., PROTACs)

The strategic design and synthesis of novel molecular frameworks are fundamental to advancing drug discovery and development. Amino acid derivatives, in particular, are recognized as versatile building blocks for creating diverse chemical scaffolds due to their inherent chirality and the presence of multiple functional groups that allow for controlled, directional synthesis. mdpi.com Within this context, "this compound" presents a unique structural motif with significant potential for the development of innovative linkers and scaffolds, including those utilized in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

While direct, published applications of "this compound" in the construction of PROTACs are not extensively documented, its constituent chemical features—a carboxylic acid, a secondary amine, and two distinct aromatic rings—make it a theoretically attractive candidate for such applications. The principles of PROTAC design rely on a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The nature of this linker is critical for the efficacy of the resulting PROTAC molecule.

The structural components of "this compound" offer several points for modification and incorporation into a larger molecular construct:

Carboxylic Acid Group: This functional group is a common handle in chemical synthesis, readily converted into amides, esters, or other functionalities. This allows for the attachment of other molecular fragments, a crucial step in the modular synthesis of complex molecules like PROTACs. For instance, the carboxylic acid could be coupled with an amine-containing E3 ligase ligand.

Secondary Amine: The benzylamino group provides another site for chemical elaboration. The nitrogen atom can be acylated, alkylated, or incorporated into heterocyclic structures, offering a route to append a protein of interest (POI) ligand or to modulate the physicochemical properties of the linker, such as solubility and cell permeability.

Aromatic Rings (Benzyl and Tolyl): The presence of two aromatic rings imparts a degree of rigidity and defined spatial orientation to the molecule. In the context of linker design, this can be advantageous for controlling the distance and relative orientation of the two ends of a PROTAC, which is a key determinant of its ability to form a stable ternary complex. The tolyl group, with its methyl substituent, also offers a site for further functionalization or for influencing binding interactions through steric and electronic effects.

The development of novel scaffolds from amino acid derivatives is a burgeoning area of research. For example, new series of amino acid derivatives of quinolines have been synthesized and investigated for their potential as antibacterial agents. mdpi.com Similarly, amino acid prodrugs based on thienopyridine scaffolds have been developed to enhance antiplatelet activity. nih.gov These examples underscore the utility of amino acid-like structures in creating functionally diverse molecules.

The synthesis of derivatives from analogous structures, such as (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one, highlights how the core benzylamino moiety can be a key intermediate in the generation of libraries of compounds with specific biological activities. nih.gov The strategic modification of such intermediates allows for the exploration of structure-activity relationships, a fundamental practice in medicinal chemistry. nih.gov

While the direct application of "this compound" in PROTACs remains to be fully explored and documented in peer-reviewed literature, its inherent chemical functionalities position it as a valuable, yet-to-be-exploited building block for the development of the next generation of complex therapeutic agents.

Advanced Analytical and Separation Methodologies for Research Applications

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Analysis

The determination of enantiomeric purity is critical for chiral compounds, and High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. jasco-global.com For molecules like 2-Benzylamino-2-M-tolylacetic acid, which is an N-substituted amino acid, direct enantiomeric separation can be achieved using various chiral stationary phases (CSPs). sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC):

The most successful approach for the chiral resolution of amino acid derivatives involves the use of CSPs. nih.gov These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stability, leading to different retention times and thus, separation.

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate). koreascience.kr Columns like Chiralpak® and Lux® have demonstrated broad applicability for resolving a wide range of chiral compounds, including N-derivatized amino acids. koreascience.krresearchgate.net The separation mechanism relies on a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. koreascience.kr

Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like teicoplanin (e.g., Astec CHIROBIOTIC® T) are particularly effective for separating underivatized or N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com These phases are versatile as they possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds. sigmaaldrich.com

Mobile Phase and Derivatization: The choice of mobile phase is crucial for achieving optimal separation. For polysaccharide CSPs, normal-phase eluents consisting of hexane (B92381) and an alcohol modifier (e.g., 2-propanol or ethanol) with an acidic additive like trifluoroacetic acid (TFA) are common. koreascience.kr While direct analysis is preferred, derivatization can be employed to enhance detection sensitivity, especially when using UV or fluorescence detectors. sigmaaldrich.comcat-online.com

Gas Chromatography (GC):

Capillary GC on a chiral stationary phase is another powerful method for separating amino acid enantiomers. This technique requires the analyte to be volatile. Therefore, this compound would need to undergo derivatization, typically through esterification of the carboxylic acid group and acylation of the amino group using achiral reagents, to produce a volatile derivative suitable for GC analysis. cat-online.com

The enantiomeric purity of a sample can be quantified by comparing the peak areas of the two enantiomers in the resulting chromatogram.

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/TFA | π-π interactions, hydrogen bonding, steric inclusion |

| Polysaccharide-based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695)/TFA | π-π interactions, hydrogen bonding, steric inclusion |

| Macrocyclic Glycopeptide | Teicoplanin | Methanol/Water/Acetic Acid | Ionic interactions, hydrogen bonding, inclusion complexation |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Dichloromethane/Ethanol | π-π interactions, dipole-dipole, hydrogen bonding |

Preparative Chromatography for Compound Isolation and Purification

While analytical HPLC aims to identify and quantify components, preparative HPLC is used to isolate and purify substantial quantities of a specific compound from a mixture. aralyse.tech This technique is essential for obtaining pure this compound for structural elucidation, biological testing, or use as a reference standard. The principles are similar to analytical HPLC, but the scale and objectives differ significantly.

The process begins with method development at the analytical scale, which is then scaled up for preparative purposes. ardena.com Key considerations in scaling up include:

Column Size: Preparative HPLC utilizes columns with larger internal diameters (typically >1 cm) and longer lengths to accommodate significantly higher sample loads, ranging from milligrams to kilograms. ardena.comnih.gov

Sample Loading: The amount of crude mixture loaded onto the column is maximized without sacrificing the resolution between the target compound and its impurities. Studies have shown that semi-preparative columns can provide high yields of purified product over a wide range of sample loads. nih.gov

Flow Rate: Flow rates are proportionally higher to maintain optimal linear velocity through the wider column.

Fraction Collection: A fraction collector is used to automatically collect the eluent in separate vials as it exits the detector. The fractions containing the pure compound are then combined, and the solvent is removed, typically by evaporation or lyophilization, to yield the purified solid. aralyse.technih.gov

Combined chromatographic techniques, such as using medium-pressure liquid chromatography (MPLC) for initial fractionation followed by preparative HPLC for final purification, can be an efficient strategy for isolating target compounds from highly complex mixtures. nih.gov

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Objective | Identification and Quantitation | Isolation and Purification aralyse.tech |

| Column I.D. | 2.1 - 4.6 mm | 10 - 50 mm (or larger) ardena.com |

| Sample Load | Micrograms (µg) to low Milligrams (mg) | Milligrams (mg) to Grams (g) or Kilograms (kg) ardena.com |

| Flow Rate | 0.5 - 2.0 mL/min | 20 - 150 mL/min (or higher) |

| Fraction Collection | Typically not performed | Essential component of the system aralyse.tech |

| Solvent Consumption | Low | High |

Electrochemical Studies in Organic Synthesis Research

Electrochemical methods offer a powerful platform for investigating the redox properties of molecules and for driving chemical transformations. Electrosynthesis is increasingly recognized as a green and efficient alternative to traditional chemical methods, as it uses electrons as traceless reagents, often under mild conditions. rsc.org

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of a species in solution. For this compound, CV can provide insights into its oxidation and reduction potentials. The electrochemical behavior would likely be influenced by its constituent functional groups: the secondary benzylamine (B48309), the carboxylic acid, and the aromatic rings.

The oxidation of amino acids is generally an irreversible, complex, and multistep process that is highly dependent on experimental conditions like pH and electrode material. nih.govnih.gov The secondary amine group in this compound is expected to be the primary site of oxidation. Similar to other benzylamines, this would likely involve an initial one-electron transfer to form a radical cation, which can undergo further reactions. acs.org The oxidation of the carboxylic acid group is also possible, but typically occurs at higher potentials. The tolyl and benzyl (B1604629) groups may also be electroactive, though generally at higher potentials than the amine.

A typical cyclic voltammogram for an irreversible oxidation would show an anodic (oxidation) peak on the forward scan but lack a corresponding cathodic (reduction) peak on the reverse scan. researchgate.net The peak potential (Eₚ) provides information about the energy required for the oxidation. Studies on related N-arylglycine esters show that they can be electrochemically functionalized, indicating the amine and adjacent α-carbon are susceptible to redox processes. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Anodic Peak Potential (Eₚₐ) | Potential at which the maximum oxidation current is observed. | +1.2 V (vs. Ag/AgCl) |

| Anodic Peak Current (iₚₐ) | Maximum current measured during the oxidation scan. Proportional to analyte concentration. | 15 µA |

| Cathodic Peak Potential (Eₚ꜀) | Potential at which the maximum reduction current is observed. | Absent for irreversible process |

| Scan Rate (ν) | The rate at which the potential is swept (e.g., in mV/s). | 100 mV/s |

The structural motif of this compound, specifically being an N-arylglycine derivative, makes it a candidate for various electrosynthetic transformations. Research has demonstrated that electrosynthesis is a powerful tool for modifying glycine (B1666218) derivatives and synthesizing unnatural amino acids. rsc.orgacs.org

One prominent application is in cross-dehydrogenative coupling (CDC) reactions. An efficient electrocatalytic CDC of N-arylglycine esters with C-H nucleophiles has been developed. nih.gov This process, often mediated by a simple catalyst like n-Bu₄NI, allows for the formation of new C-C bonds at the α-carbon position under constant current conditions. nih.gov This methodology avoids the use of transition metals and stoichiometric chemical oxidants, presenting an environmentally benign synthetic route. nih.gov Such a strategy could potentially be applied to this compound to synthesize more complex derivatives by forming a new bond at the chiral center.

Furthermore, electrochemical methods have been employed for the decarboxylative arylation of aspartic and glutamic acid side chains to create novel unnatural amino acids, highlighting the utility of electrosynthesis in modifying amino acid structures. acs.org This demonstrates the potential for using electrochemical reactions to either synthesize or further functionalize complex amino acid derivatives like this compound for research applications.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and scalable synthetic methods is paramount for the future study and application of 2-Benzylamino-2-M-tolylacetic acid. While classical methods for α-amino acid synthesis can be adapted, future research should focus on novel, more sustainable, and stereoselective routes.

One promising avenue is the development of asymmetric catalytic Strecker reactions. This would involve the one-pot condensation of m-tolualdehyde, benzylamine (B48309), and a cyanide source, mediated by a chiral catalyst. Research in this area should explore a variety of catalysts, including those based on transition metals (e.g., titanium, zirconium) complexed with chiral ligands, as well as organocatalysts like chiral thioureas or phosphoric acids. The goal would be to achieve high yields and enantioselectivities, providing direct access to enantioenriched this compound.

Another area ripe for exploration is the catalytic asymmetric amination of 2-m-tolylacetic acid derivatives. This could involve the use of transition metal catalysts, such as those based on palladium or copper, with chiral ligands to facilitate the stereoselective introduction of the benzylamino group. The development of novel ligand architectures will be crucial for achieving high levels of stereocontrol.

Furthermore, biocatalytic approaches offer a green and highly selective alternative. The use of engineered enzymes, such as transaminases or amino acid dehydrogenases, could enable the direct and enantioselective synthesis of the target compound from readily available precursors. Future work should focus on enzyme screening and evolution to identify or create biocatalysts with high activity and selectivity for this specific transformation.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalytic System | Potential Advantages | Key Research Challenges |

|---|---|---|

| Chiral Transition Metal Catalysts | High turnover numbers, potential for high enantioselectivity. | Catalyst cost, metal toxicity, optimization of ligand structure. |

| Organocatalysis | Metal-free, lower toxicity, often milder reaction conditions. | Catalyst loading, scalability, separation of catalyst from product. |

Mechanistic Probing of Undiscovered Reactivity

A thorough understanding of the reactivity of this compound is essential for its application. Future research should employ a combination of experimental and computational methods to probe its mechanistic pathways.

Kinetic studies of its formation and decomposition under various conditions (pH, temperature, solvent) will provide valuable data on reaction rates and activation parameters. This information is crucial for optimizing synthetic protocols and understanding its stability.

Computational modeling, using techniques like Density Functional Theory (DFT), can offer deep insights into reaction mechanisms. nih.gov For instance, DFT calculations can be used to model the transition states of the key bond-forming steps in its synthesis, helping to elucidate the role of the catalyst and predict the most favorable reaction pathways. nih.gov This can guide the rational design of more efficient catalysts.

Isotopic labeling studies can also be employed to trace the pathways of atoms during key reactions. For example, by using deuterated benzylamine or a ¹³C-labeled cyanide source in a Strecker synthesis, the precise mechanism of bond formation can be unequivocally determined.

Advanced Stereochemical Control Strategies

The presence of a stereocenter at the α-carbon means that this compound can exist as two enantiomers. As biological activity is often enantiomer-specific, the development of advanced strategies for stereochemical control is a critical area of future research. unipv.it

Beyond asymmetric synthesis, chiral resolution techniques could be explored. This includes classical resolution via the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine or carboxylic acid. researchgate.net Research should focus on identifying optimal resolving agents and crystallization conditions to achieve high separation efficiency.

Preparative chiral chromatography is another powerful tool for obtaining enantiomerically pure samples. Future work could involve the development of novel chiral stationary phases (CSPs) specifically designed for the separation of this and related amino acid derivatives.

The potential for dynamic kinetic resolution, a process that combines in-situ racemization of the unwanted enantiomer with a stereoselective reaction, should also be investigated. This could, in theory, convert a racemic mixture into a single enantiomer in high yield.

Table 2: Comparison of Stereochemical Control Strategies

| Strategy | Principle | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Asymmetric Synthesis | Direct formation of one enantiomer over the other using a chiral catalyst or auxiliary. | High potential for efficiency and atom economy. | Development of novel, highly selective catalysts. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomer formation. | Applicable to existing racemic material. | Screening for effective and recyclable resolving agents. |

Integration with High-Throughput Screening for New Biological Target Identification

The structural features of this compound make it an interesting candidate for biological activity. High-throughput screening (HTS) offers a rapid and efficient way to explore its potential interactions with a wide range of biological targets. nih.gov

Future research should involve the synthesis of a library of derivatives of this compound. This library could be created by varying the substituents on the benzyl (B1604629) and tolyl rings, as well as by modifying the carboxylic acid and amine functionalities. This combinatorial approach would generate a diverse set of molecules for screening. chemrxiv.org

These libraries can then be screened against various biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors). nih.gov Modern HTS platforms can screen thousands of compounds in a short period, identifying potential "hits" for further investigation. nih.govnih.gov Any identified hits would then be subjected to more detailed structure-activity relationship (SAR) studies to optimize their biological activity.

Application in Advanced Materials Science or Supramolecular Chemistry Research

The unique combination of a chiral backbone, hydrogen-bonding capabilities (from the carboxylic acid and secondary amine), and aromatic rings suggests that this compound could be a valuable building block in materials science and supramolecular chemistry. nwhitegroup.com

In materials science, this compound could be explored as a monomer for the synthesis of novel chiral polymers. nih.gov The resulting polymers could have interesting properties, such as chiroptical activity or the ability to self-assemble into ordered structures. These materials could find applications in areas like chiral separations or as advanced optical materials.

In the realm of supramolecular chemistry, the ability of this compound to form hydrogen bonds and engage in π-π stacking interactions could be harnessed to create self-assembling systems. tue.nl For example, it could be used to construct supramolecular gels, liquid crystals, or even molecular cages through non-covalent interactions. researchgate.netrsc.org Research in this area would involve studying the self-assembly behavior of the molecule and its derivatives in different solvents and conditions. The design of specific molecular architectures could lead to materials with tunable properties and functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Benzylamino-2-M-tolylacetic acid, and how are intermediates purified?

- Methodological Answer : A typical synthesis involves coupling benzylamine derivatives with substituted phenylacetic acid precursors. For example, analogous compounds are synthesized via refluxing in a toluene-water mixture with sodium azide (NaN₃) to facilitate nucleophilic substitution, followed by extraction with ethyl acetate and crystallization . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitoring reaction progress via TLC (hexane:ethyl acetate 9:1) is critical to isolate intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with aromatic protons (δ 7.2–7.5 ppm) and methyl/methylene groups (δ 2.3–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₅NO₂, MW 241.29 g/mol) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and resolves co-eluting impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction removal via vacuum distillation.

- Catalysts : Palladium or copper catalysts (0.5–1 mol%) can accelerate coupling reactions, though residual metal removal via chelating resins is necessary .

- Temperature Control : Reflux at 80–100°C balances reactivity and decomposition risks. Lower temperatures (40–60°C) may reduce side products in sensitive steps .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish between benzylamino and toluyl methyl groups .

- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

- Database Cross-Check : Use NIST Chemistry WebBook or PubChem to verify spectral fingerprints (e.g., UV-Vis λₘₐₓ) against known analogs .

Q. What experimental designs are recommended to assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC. Compare with controls stored at -20°C .

- Light Sensitivity : UV irradiation (254 nm, 48 hrs) identifies photodegradation products. Use amber vials for light-sensitive batches .

- pH Stability : Incubate in buffers (pH 2–9) and quantify intact compound via LC-MS to determine optimal storage pH .

Q. How can researchers design biological activity studies for this compound while minimizing confounding variables?

- Methodological Answer :

- Dose-Response Assays : Test concentrations (1 nM–100 µM) in triplicate using in vitro models (e.g., enzyme inhibition assays). Include positive/negative controls (e.g., known inhibitors/DMSO) .

- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to rule out non-specific toxicity before proceeding to mechanistic studies .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to predict in vivo half-life .

Data Contradiction and Troubleshooting

Q. How to address discrepancies between theoretical and observed melting points?

- Methodological Answer :

- Impurity Analysis : Re-crystallize the compound and repeat DSC. Residual solvents (e.g., ethyl acetate) can depress melting points .

- Polymorphism Screening : Use X-ray crystallography to identify crystalline forms. Metastable polymorphs may exhibit lower melting points .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Stoichiometric Precision : Use freshly distilled reagents to avoid moisture-induced side reactions. Anhydrous conditions (argon atmosphere) improve reproducibility .

- In-Line Monitoring : Implement FTIR or ReactIR to track reaction progress in real-time and adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products